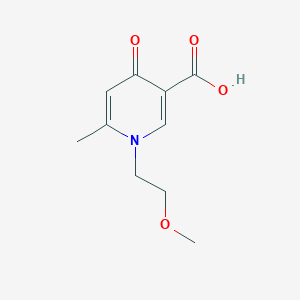
1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Methoxyethyl)-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS Number: 1569650-86-7) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO4
- Molecular Weight : 211.21 g/mol
- IUPAC Name : 1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid
Biological Activities
The compound exhibits a range of biological activities, including:
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro studies demonstrated that certain derivatives had lower IC50 values compared to established chemotherapeutics like doxorubicin, indicating higher potency against cancer cells. For example, one study reported IC50 values of 0.48 μM for MCF-7 cells, showcasing the compound's potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound triggers apoptosis through caspase activation.
- Cell Cycle Arrest : Compounds similar to this structure have been shown to arrest the cell cycle at the G1 phase in cancer cells, leading to inhibited proliferation .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Reference 1 | MCF-7 | 0.48 | Apoptosis induction |
| Reference 2 | HCT-116 | 0.78 | Cell cycle arrest |
| Reference 3 | A549 | 1.93 | Apoptosis induction |
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Case Study A : A study involving a derivative with structural similarities demonstrated significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values lower than those of traditional chemotherapeutics.
- Case Study B : In vivo studies indicated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-6-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-5-9(12)8(10(13)14)6-11(7)3-4-15-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJNKAGJSPUHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















